molecular formula C13H11Cl3N2OS B4821080 1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(2,3-dichlorophenyl)urea

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(2,3-dichlorophenyl)urea

Cat. No.: B4821080
M. Wt: 349.7 g/mol
InChI Key: MKSZIGCULMHXTJ-UHFFFAOYSA-N
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Description

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(2,3-dichlorophenyl)urea is a synthetic organic compound that features a thiophene ring substituted with chlorine and an ethyl group, as well as a dichlorophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(2,3-dichlorophenyl)urea typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with ethylamine to form an intermediate, which is then reacted with 2,3-dichlorophenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(2,3-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(2,3-dichlorophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(2,3-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(3-ethoxypropyl)thiourea
  • Ethyl 1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-3-carboxylate

Uniqueness

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(2,3-dichlorophenyl)urea is unique due to its specific substitution pattern on the thiophene and phenyl rings, which can confer distinct chemical and biological properties. Its combination of chlorine atoms and urea moiety may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(2,3-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl3N2OS/c1-7(10-5-6-11(15)20-10)17-13(19)18-9-4-2-3-8(14)12(9)16/h2-7H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSZIGCULMHXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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